molecular formula C5H2Br2ClN B13093399 2,4-Dibromo-6-chloropyridine

2,4-Dibromo-6-chloropyridine

Cat. No.: B13093399
M. Wt: 271.34 g/mol
InChI Key: MULWKKJKIJKULC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN It is a heterocyclic aromatic compound, characterized by the presence of bromine and chlorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-bromopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, bipyridines, and other heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloropyridine involves its interaction with various molecular targets and pathways. The halogen atoms on the pyridine ring enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable intermediate in the development of new compounds and materials .

Properties

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

IUPAC Name

2,4-dibromo-6-chloropyridine

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI Key

MULWKKJKIJKULC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)Br

Origin of Product

United States

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